molecular formula C21H26N4O3S B2689193 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate CAS No. 898361-99-4

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate

Cat. No.: B2689193
CAS No.: 898361-99-4
M. Wt: 414.52
InChI Key: QUXMOPZEVORLNA-UHFFFAOYSA-N
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Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-3-16-22-21-25(23-16)19(26)18(29-21)17(14-9-6-5-7-10-14)24-12-8-11-15(13-24)20(27)28-4-2/h5-7,9-10,15,17,26H,3-4,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXMOPZEVORLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCC(C4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and triazole intermediates, followed by their coupling with a piperidine derivative. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Neuroprotective Properties : Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate has been shown to interact with key proteins involved in neuroprotection. It targets activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which are crucial in cellular stress responses and inflammation pathways.
  • Anti-inflammatory Effects : The compound influences the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway, suggesting its potential for treating inflammatory conditions.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties through mechanisms that involve the inhibition of cancer cell proliferation and induction of apoptosis .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar thiazole-triazole compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote survival pathways through modulation of ATF4 and NF-kB signaling pathways.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate can be compared with other similar compounds such as:

Biological Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H29N5O2SC_{22}H_{29}N_{5}O_{2}S, with a molecular weight of 427.6 g/mol. The compound features a thiazole-triazole moiety which is often associated with various biological activities including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC22H29N5O2SC_{22}H_{29}N_{5}O_{2}S
Molecular Weight427.6 g/mol
CAS Number886908-71-0
Structural FeaturesThiazole-triazole linkage

Biological Activity Overview

Research has indicated that compounds containing thiazole and triazole structures exhibit diverse biological activities. The specific compound under discussion has been evaluated for its potential in several areas:

Antimicrobial Activity

Studies have shown that thiazole and triazole derivatives possess significant antimicrobial properties. This compound has demonstrated efficacy against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is required to elucidate the mechanisms involved.

GABA Reuptake Inhibition

Similar compounds have been identified as GABA reuptake inhibitors, which could position this compound as a candidate for treating neurological disorders. GABAergic signaling plays a crucial role in maintaining the balance of excitatory and inhibitory neurotransmission in the central nervous system.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study published in Medicinal Chemistry Research highlighted the antimicrobial activity of related thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance activity against resistant strains .
  • Anticancer Activity : Research indicated that certain thiazole-triazole compounds exhibited cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was noted, warranting further investigation into its mechanism of action .
  • GABA Transporter Interaction : A study on GABA reuptake inhibitors indicated that modifications to the piperidine structure can significantly affect binding affinity and selectivity towards GABA transporters . This raises the possibility that this compound could be developed as a therapeutic agent for neurological conditions.

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